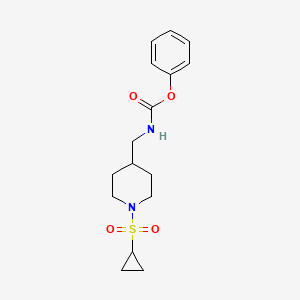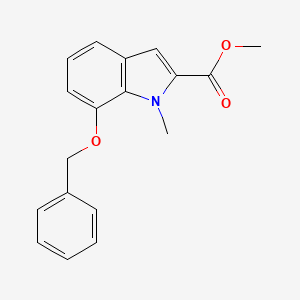
Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate, also known as Methyl 7-benzyloxytryptamine, is a chemical compound that has gained significant attention in scientific research. It is a derivative of tryptamine and belongs to the class of indole alkaloids. The compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has been studied for its potential applications in various scientific fields. In pharmacology, it has been investigated for its potential as a serotonin receptor agonist. Studies have shown that the compound has a high affinity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. In addition, Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has also been studied for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
Mecanismo De Acción
The mechanism of action of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate involves its interaction with the serotonin receptors in the brain. The compound binds to the 5-HT1A receptor subtype, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with the regulation of mood and anxiety. In addition, the compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate. One direction is the investigation of its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of its anti-inflammatory and antioxidant properties for the treatment of various diseases. Finally, the development of more efficient synthesis methods and the modification of the compound to improve its solubility and bioavailability are also important future directions.
Métodos De Síntesis
The synthesis of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate involves several steps. The first step is the protection of the indole nitrogen with a benzyl group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst. The final step involves the deprotection of the benzyl group using hydrogenation with a palladium catalyst. The yield of the synthesis process is approximately 60%.
Propiedades
IUPAC Name |
methyl 1-methyl-7-phenylmethoxyindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19-15(18(20)21-2)11-14-9-6-10-16(17(14)19)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEAKHCMZUPCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)

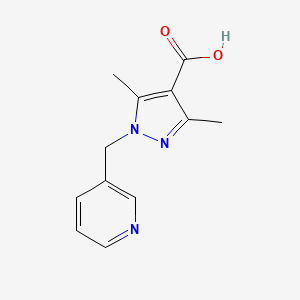

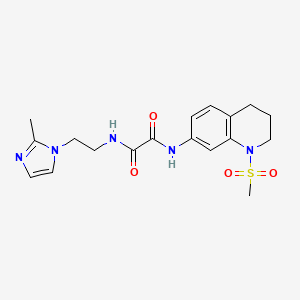
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
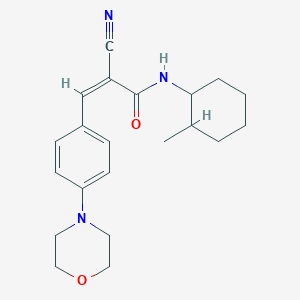
![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)
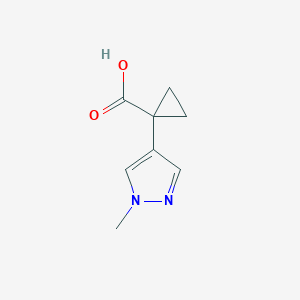
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
